5-chloro-1-propyl-1H-1,3-benzodiazole-2-thiol
Overview
Description
5-chloro-1-propyl-1H-1,3-benzodiazole-2-thiol is a chemical compound with the molecular formula C10H11ClN2S and a molecular weight of 226.73 g/mol . It belongs to the class of benzodiazole derivatives, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-propyl-1H-1,3-benzodiazole-2-thiol typically involves the reaction of 5-chloro-1H-1,3-benzodiazole-2-thiol with propyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-propyl-1H-1,3-benzodiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding benzodiazole derivative without the chlorine substituent.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like triethylamine or pyridine and a suitable solvent.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dechlorinated benzodiazole derivatives.
Substitution: Various substituted benzodiazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-1-propyl-1H-1,3-benzodiazole-2-thiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-1-propyl-1H-1,3-benzodiazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. Additionally, the benzodiazole core can interact with various enzymes and receptors, influencing their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-1H-1,3-benzodiazole-2-thiol
- 1-propyl-1H-1,3-benzodiazole-2-thiol
- 5-chloro-1-methyl-1H-1,3-benzodiazole-2-thiol
Uniqueness
5-chloro-1-propyl-1H-1,3-benzodiazole-2-thiol is unique due to the presence of both the chlorine substituent and the propyl group, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and specificity towards certain molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
6-chloro-3-propyl-1H-benzimidazole-2-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2S/c1-2-5-13-9-4-3-7(11)6-8(9)12-10(13)14/h3-4,6H,2,5H2,1H3,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URCLVBKQZRCBBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Cl)NC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901323945 | |
Record name | 6-chloro-3-propyl-1H-benzimidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901323945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24830531 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
790271-30-6 | |
Record name | 6-chloro-3-propyl-1H-benzimidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901323945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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